molecular formula C14H18ClNO B15058640 4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one CAS No. 1272758-21-0

4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one

Cat. No.: B15058640
CAS No.: 1272758-21-0
M. Wt: 251.75 g/mol
InChI Key: UTKWMGWOUZRATJ-UHFFFAOYSA-N
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Description

4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one is a synthetic compound that belongs to the class of cathinones, which are known for their stimulant properties. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a phenyl group attached to a butanone backbone. The presence of the chloro substituent on the phenyl ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one typically involves the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 4-chloro-2-phenylbutan-1-one, through a Friedel-Crafts acylation reaction.

    Introduction of the Pyrrolidine Ring: The intermediate is then reacted with pyrrolidine under basic conditions to form the final product. This step often requires the use of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to heightened alertness and energy. The compound may also inhibit the reuptake of these neurotransmitters, prolonging their effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one: Similar structure but with a methyl group instead of a chloro group.

    4-Fluoro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one: Similar structure but with a fluoro group instead of a chloro group.

    2-Phenyl-1-(pyrrolidin-1-YL)pentan-1-one: Similar structure but with a pentanone backbone instead of butanone.

Uniqueness

The presence of the chloro substituent in 4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.

Properties

CAS No.

1272758-21-0

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

4-chloro-2-phenyl-1-pyrrolidin-1-ylbutan-1-one

InChI

InChI=1S/C14H18ClNO/c15-9-8-13(12-6-2-1-3-7-12)14(17)16-10-4-5-11-16/h1-3,6-7,13H,4-5,8-11H2

InChI Key

UTKWMGWOUZRATJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C(CCCl)C2=CC=CC=C2

Origin of Product

United States

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